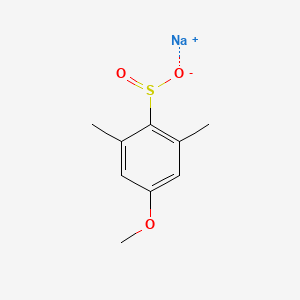

Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate is an organic compound with the molecular formula C₉H₁₁NaO₃S. It is a sodium salt of a sulfinic acid derivative, characterized by the presence of a methoxy group and two methyl groups on a benzene ring, along with a sulfinate group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate can be synthesized through several methods. One common approach involves the sulfonation of 4-methoxy-2,6-dimethylbenzene (p-cymene) with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where p-cymene is reacted with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with sodium hydroxide in a continuous process to produce the sodium salt. The product is then purified and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.

Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and alkylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and alkylation with alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfonate.

Reduction: 4-methoxy-2,6-dimethylbenzene-1-sulfide.

Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in sulfonation reactions and as a precursor for other sulfinic acid derivatives.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Additionally, the methoxy and methyl groups on the benzene ring can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Sodium 4-methoxybenzenesulfinate: Lacks the two methyl groups present in sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate.

Sodium 2,4-dimethylbenzenesulfinate: Lacks the methoxy group present in this compound.

Sodium benzenesulfinate: Lacks both the methoxy and methyl groups present in this compound.

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and interactions

Biological Activity

Sodium 4-methoxy-2,6-dimethylbenzene-1-sulfinate, an organosulfur compound, is recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and the mechanisms underlying its effects, supported by relevant studies and data.

The compound is characterized by a sulfonate group attached to a substituted benzene ring featuring methoxy and dimethyl groups. This structure enhances its solubility and reactivity, making it suitable for various biological assays.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that sodium sulfinates have significant antimicrobial effects. Compounds similar to this compound are known to inhibit bacterial growth and exhibit antifungal properties.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating effective concentrations .

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activities. This interaction can lead to various biological effects, including anti-inflammatory responses .

The biological activity of this compound can be attributed to its ability to act as a nucleophile. The sulfonate group enhances its reactivity with electrophilic centers in biological systems. This property facilitates its role in biochemical assays to study enzyme activities and protein interactions.

Synthesis

The synthesis of this compound typically involves sulfonation reactions of the corresponding aromatic compound. Key methods include:

- Sulfonation with Sulfur Trioxide : This method provides high yields of the sulfonate derivative.

- Reactions with Chlorosulfonic Acid : Another effective route for generating sulfonates from aromatic compounds.

These methods ensure the production of high-purity compounds suitable for biological testing .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antioxidant Activity Study : A study assessed the DPPH radical-scavenging ability of related compounds, finding moderate activity at concentrations comparable to ascorbic acid. These findings suggest that this compound may possess antioxidant properties beneficial for therapeutic applications .

- Cytotoxicity Assays : In vitro assays against human cancer cell lines demonstrated that structurally similar compounds exhibited significant cytotoxicity, indicating a potential role for this compound in cancer therapeutics .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sodium 4-fluoro-3,5-dimethylbenzene-1-sulfinate | Fluorine substitution | Enhanced reactivity and potential antimicrobial properties |

| Sodium 4-methoxybenzene-1-sulfinate | Lacks methyl substitutions | Limited biological activity compared to target compound |

| Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate | Contains a quinoline moiety | Enhanced medicinal properties due to quinoline structure |

Properties

Molecular Formula |

C9H11NaO3S |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

sodium;4-methoxy-2,6-dimethylbenzenesulfinate |

InChI |

InChI=1S/C9H12O3S.Na/c1-6-4-8(12-3)5-7(2)9(6)13(10)11;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1 |

InChI Key |

FJHCTANTUSTSCA-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)[O-])C)OC.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.